molecular formula C12H15NO7 B15287356 4-Aminophenyl-beta-D-glucuronide

4-Aminophenyl-beta-D-glucuronide

Cat. No.: B15287356
M. Wt: 285.25 g/mol
InChI Key: ZARKEMJKQOXOSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl-beta-D-glucuronide typically involves the glucuronidation of 4-aminophenol. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 4-aminophenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant glucuronosyltransferase enzymes. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Aminophenyl-beta-D-glucuronide involves its interaction with glucuronosyltransferase enzymes. These enzymes catalyze the transfer of glucuronic acid to the amino group of 4-aminophenol, forming the glucuronide conjugate. This process is essential for the detoxification and excretion of various xenobiotics and endogenous compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminophenyl-beta-D-glucuronide is unique due to its specific interaction with glucuronosyltransferase enzymes, making it a valuable tool in studying glucuronidation processes. Its amino group allows for various chemical modifications, enhancing its versatility in research applications .

Properties

IUPAC Name

6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARKEMJKQOXOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901978
Record name NoName_1170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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